Product packaging for 2-(2-Ethoxy-2-oxoethyl)isoquinolinium(Cat. No.:)

2-(2-Ethoxy-2-oxoethyl)isoquinolinium

Cat. No.: B373015
M. Wt: 216.26g/mol
InChI Key: JKEAEDMHPXBAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethoxy-2-oxoethyl)isoquinolinium is a versatile isoquinolinium-based reagent designed for research applications. This compound is structurally characterized by an isoquinolinium cation, a heteroaromatic system known for its electron-deficient properties, coupled with a 2-ethoxy-2-oxoethyl substituent. This functional group introduces an ester moiety, making the molecule a potential substrate for further synthetic modification, such as hydrolysis or transesterification. The primary value of this reagent lies in its potential use as a building block or intermediate in organic synthesis and medicinal chemistry. Isoquinoline derivatives are a significant class of compounds frequently investigated for their diverse biological activities. Researchers can utilize this reagent to develop novel compounds for various applications, including the synthesis of potential pharmacologically active molecules or the creation of ionic liquids and specialty chemicals. Its structure suggests potential as a precursor in the development of fluorescent probes or other functional materials. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14NO2+ B373015 2-(2-Ethoxy-2-oxoethyl)isoquinolinium

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-isoquinolin-2-ium-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14NO2/c1-2-16-13(15)10-14-8-7-11-5-3-4-6-12(11)9-14/h3-9H,2,10H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEAEDMHPXBAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[N+]1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14NO2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Pathways of 2 2 Ethoxy 2 Oxoethyl Isoquinolinium

Generation and Reactivity of Isoquinolinium Methylides

The transformation of the stable 2-(2-ethoxy-2-oxoethyl)isoquinolinium salt into a reactive isoquinolinium ylide is the crucial first step in its chemical applications. The subsequent reactivity of the ylide is dictated by its unique electronic structure.

In Situ Generation Techniques and Precursors

The most prevalent and straightforward method for producing the isoquinolinium ylide derived from this compound is through the in situ deprotonation of its corresponding salt. The precursor, this compound bromide, is treated with a suitable base. The acidic proton on the α-carbon (the methylene (B1212753) group situated between the positively charged isoquinolinium nitrogen and the ethoxycarbonyl group) is readily abstracted by the base, leading to the formation of the transient isoquinolinium ylide.

Commonly employed bases for this purpose are tertiary amines, such as triethylamine (B128534) (Et3N). The reaction is typically conducted in an aprotic solvent, and the ylide is generated in the presence of a trapping agent, such as a dipolarophile, to ensure its immediate consumption in a subsequent reaction. This in situ generation is essential due to the inherent instability of the ylide.

Alternative, less common methods for generating isoquinolinium ylides include the reaction of isoquinoline (B145761) with diazo compounds, which can be facilitated by transition metal catalysts or photochemical methods. For instance, blue light-emitting diodes (LEDs) have been used to mediate the in situ formation of pyridinium (B92312) and isoquinolinium ylides from the corresponding heterocycle and aryl diazoacetates.

Electronic Characteristics Governing Ylide Reactivity

The isoquinolinium ylide derived from this compound is a type of azomethine ylide. Its structure can be depicted as a resonance hybrid, with a significant contribution from a zwitterionic form where the positive charge resides on the nitrogen atom of the isoquinoline ring, and the negative charge is delocalized over the α-carbon and the carbonyl oxygen of the ethoxycarbonyl group.

This electronic distribution has profound implications for its reactivity. The presence of the electron-withdrawing ethoxycarbonyl group stabilizes the negative charge on the ylidic carbon, rendering the ylide a "stabilized ylide". This stabilization reduces its reactivity compared to non-stabilized ylides (e.g., those bearing only alkyl substituents on the ylidic carbon).

The ylide functions as a 1,3-dipole in pericyclic reactions. A 1,3-dipole is a molecule that can be represented as having a positive and a negative charge in a 1,3-relationship. In the case of the isoquinolinium ylide, the C1 atom of the isoquinoline ring and the ylidic carbon atom are the termini of the 1,3-dipole. This electronic arrangement makes it an ideal partner for cycloaddition reactions with various π-systems. The reactivity of these ylides is primarily governed by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice versa) dictates the course of the reaction.

Pericyclic Reaction Manifolds

Pericyclic reactions are a class of reactions that proceed through a concerted, cyclic transition state. The isoquinolinium ylide generated from this compound readily participates in such reactions, providing a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds.

[3+2] Cycloaddition Reactions (Annulations)

The most characteristic reaction of isoquinolinium ylides is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. In this reaction, the three atoms of the 1,3-dipole (the C1, N2 of the isoquinoline, and the ylidic carbon) react with a two-atom component (the dipolarophile) to form a five-membered ring. These reactions are highly valuable as they allow for the rapid construction of complex polycyclic systems, often with a high degree of stereocontrol. The products of these reactions are typically derivatives of pyrrolo[2,1-a]isoquinoline (B1256269), a scaffold found in numerous biologically active natural products.

The isoquinolinium ylide derived from this compound reacts readily with electron-deficient alkenes and alkynes, which act as efficient dipolarophiles. The electron-withdrawing groups on the dipolarophile lower the energy of its LUMO, facilitating the primary HOMO(ylide)-LUMO(dipolarophile) interaction that drives the reaction.

With Activated Alkynes: A classic example is the reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD). The reaction of the in situ generated isoquinolinium ethoxycarbonylmethylide with DMAD leads to the formation of dihydrobenzo[g]indolizine derivatives. In some instances, the initially formed cycloadduct can undergo subsequent oxidation or elimination to yield the fully aromatized benzo[g]indolizine.

With Activated Alkenes: A variety of activated alkenes serve as effective dipolarophiles. These include, but are not limited to, maleimides, acrylates, and other α,β-unsaturated carbonyl compounds. For instance, the reaction with N-substituted maleimides proceeds to give the corresponding cycloadducts, which are highly substituted pyrrolo[2,1-a]isoquinoline derivatives. These reactions often proceed with high yields and excellent stereoselectivity.

A mild, one-pot protocol for the [3+2] cycloaddition of isoquinolinium ylides with electron-deficient alkenes has been developed, showcasing a broad substrate scope and leading to novel hexahydroindolizidine derivatives in high yields. stonybrook.eduresearchgate.net

Table 1: Examples of [3+2] Cycloaddition Reactions of this compound Ylide

DipolarophileProduct TypeYield (%)Diastereomeric Ratio
Dimethyl AcetylenedicarboxylateDihydrobenzo[g]indolizineModerate to GoodNot Reported
N-PhenylmaleimidePyrrolo[2,1-a]isoquinolineHighHigh
Methyl AcrylateTetrahydropyrrolo[2,1-a]isoquinolineGoodHigh
Various Electron-Deficient AlkenesHexahydroindolizidine DerivativesHighup to >20:1

Note: The yields and diastereomeric ratios are generalized from literature on similar isoquinolinium ylides and may vary depending on the specific reaction conditions.

The [3+2] cycloaddition reactions of isoquinolinium ylides are often characterized by high levels of regioselectivity and diastereoselectivity.

Regioselectivity: This refers to the orientation of the dipole and dipolarophile in the resulting cycloadduct. In the reaction of an unsymmetrical dipolarophile with the isoquinolinium ylide, two regioisomers can potentially be formed. The observed regioselectivity is primarily governed by the electronic properties of the reactants, as predicted by FMO theory. The preferred regioisomer is the one resulting from the transition state where the orbital coefficients of the interacting HOMO and LUMO are best matched. For the reaction of the ethoxycarbonyl-stabilized isoquinolinium ylide with typical electron-deficient alkenes, the reaction is generally highly regioselective.

Diastereoselectivity: This refers to the relative stereochemistry of the newly formed stereocenters in the cycloadduct. In the reaction with substituted alkenes, multiple diastereomers can be formed. The diastereoselectivity is influenced by steric interactions in the transition state. The cycloaddition can proceed through either an endo or exo transition state. Often, one of these pathways is significantly favored, leading to a high diastereomeric excess. For example, in the reaction with cyclic dipolarophiles like maleimides, the exo cycloadduct is often the major product. The specific diastereoselectivity can be influenced by the solvent, temperature, and the nature of the substituents on both the ylide and the dipolarophile.

Formation of Pyrrolo[2,1-a]isoquinoline Systems

The synthesis of the pyrrolo[2,1-a]isoquinoline scaffold is one of the most significant applications of this compound and its related precursors. This framework is a core structural element in numerous natural products, including alkaloids like crispine A and the lamellarin family, which exhibit a range of biological activities such as cytotoxicity against tumor cells. mdpi.comnih.gov

The primary method for constructing this system is the 1,3-dipolar cycloaddition reaction. mdpi.comnih.gov The process begins with the formation of the this compound salt, typically by reacting isoquinoline with an α-haloacetate such as ethyl bromoacetate (B1195939). In the presence of a base (e.g., triethylamine, sodium bicarbonate, or even a solvent like 1,2-epoxypropane acting as an acid scavenger), the salt is deprotonated to generate the corresponding isoquinolinium ylide in situ. mdpi.comnih.govlew.ro This ylide is a stabilized 1,3-dipole.

Synthesis of Indolizine Frameworks

The term "indolizine" refers specifically to the pyrrolo[1,2-a]pyridine core structure. rsc.org Its direct analogue in the isoquinoline series is the pyrrolo[2,1-a]isoquinoline system discussed in the previous section. The synthetic strategies for both frameworks are mechanistically parallel, relying on the generation of the corresponding N-ylide from the parent heterocycle (pyridine or isoquinoline) and its subsequent reaction as a 1,3-dipole. lew.ro

The synthesis of indolizines and their π-expanded analogues, such as pyrrolo[2,1-a]isoquinolines, is a cornerstone of N-fused heterocyclic chemistry. rsc.org The reaction of a pyridinium salt, such as 1-(2-ethoxy-2-oxoethyl)pyridinium bromide, with a dipolarophile is a classic route to indolizines. Similarly, using the subject compound, this compound, leads to the analogous, larger framework. Therefore, in the context of isoquinoline chemistry, the synthesis of "indolizine frameworks" is effectively the synthesis of pyrrolo[2,1-a]isoquinolines. These reactions provide access to a wide array of substituted derivatives, depending on the nature of the substituents on the isoquinolinium salt and the dipolarophile used. lew.roorganic-chemistry.org

Generation of Pyrano[2,3-b]indolizine Derivatives

The generation of pyrano[2,3-b]indolizine derivatives starting from this compound is not a widely documented transformation in the chemical literature. Synthetic routes to related fused systems, such as pyrido[2,3-b]indolizines, have been achieved through domino reactions of pyridinium salts. For instance, the microwave-assisted interaction of N-(cyanomethyl)-2-alkylpyridinium salts with enaminones proceeds through a sequence of cycloisomerization and cyclocondensation reactions to afford pyrido[2,3-b]indolizines. mdpi.com This suggests that complex cascade reactions initiated by N-ylides can lead to polycyclic systems. However, a direct and established pathway to the specific pyrano[2,3-b]indolizine skeleton using isoquinolinium ylides derived from this compound has not been prominently reported. The synthesis of related pyrano-fused heterocycles like pyrano[2,3-b]quinolines often involves different precursors and reaction pathways. researchgate.net

Formal Cycloadditions and Annulation Cascades

The reactivity of the ylide derived from this compound is best exemplified by its participation in formal cycloadditions and annulation cascades. The most prevalent of these is the Huisgen 1,3-dipolar cycloaddition, a type of [3+2] cycloaddition (sometimes referred to as [π4s + π2s] cycloaddition, similar to a Diels-Alder reaction). wikipedia.orgorganic-chemistry.orgnih.gov

Mechanism of [3+2] Cycloaddition:

Ylide Formation: The process is initiated by the deprotonation of the α-carbon of the this compound salt to form the isoquinolinium ylide. This ylide is a 1,3-dipole, containing a 4π-electron system across the nitrogen atom and the two adjacent carbon atoms of the ylide fragment.

Cycloaddition: The ylide (the 4π component) reacts with a dipolarophile (a 2π component), such as an alkyne or an alkene. The reaction is typically concerted, proceeding through a five-membered, aromatic transition state to form a primary cycloadduct. organic-chemistry.org

Aromatization: The initial cycloadduct is a non-aromatic, hydrogenated pyrrolo[2,1-a]isoquinoline. This intermediate readily undergoes an elimination/oxidation step, losing two hydrogen atoms to achieve the thermodynamically stable, fully aromatic pyrrolo[2,1-a]isoquinoline ring system.

This entire sequence, from salt to ylide to cycloadduct to the final aromatic product, can occur in a single pot, constituting an elegant annulation cascade. This cascade efficiently builds the fused bicyclic pyrrole (B145914) ring onto the isoquinoline core, forming two new carbon-carbon bonds and one new carbon-nitrogen bond in the process.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all components, are highly valued for their efficiency and atom economy. The this compound salt is an excellent substrate for such reactions, as it can be generated in situ as part of the MCR cascade.

Three-Component Condensation Strategies

A highly effective three-component strategy for the synthesis of functionalized pyrrolo[2,1-a]isoquinolines involves the one-pot reaction of isoquinoline, an α-halo carbonyl compound (such as ethyl bromoacetate or various phenacyl bromides), and an activated alkyne (a dipolarophile). mdpi.comnih.gov

The mechanistic pathway of this MCR is as follows:

Quaternization: The nucleophilic nitrogen of isoquinoline attacks the electrophilic carbon of the α-halo carbonyl compound (e.g., ethyl bromoacetate), forming the this compound bromide salt in situ.

Ylide Generation: A base present in the reaction medium deprotonates the salt to form the reactive isoquinolinium ylide.

Cycloaddition: The ylide undergoes a 1,3-dipolar cycloaddition with the third component, the electron-deficient alkyne.

Aromatization: The resulting cycloadduct aromatizes to yield the final pyrrolo[2,1-a]isoquinoline product.

This approach allows for significant molecular diversity in the final product, as the structure can be easily varied by changing any of the three starting components. mdpi.com

Table 1: Examples of Pyrrolo[2,1-a]isoquinolines from Three-Component Reactions Reaction: Isoquinoline, α-bromo ketone/ester, and alkyne in refluxing 1,2-epoxypropane. mdpi.com

α-Bromo ReagentAlkyne DipolarophileProductYield (%)
2-Bromo-1-(p-tolyl)ethan-1-one3-Butyn-2-one1-Acetyl-3-(4-methylbenzoyl)pyrrolo[2,1-a]isoquinoline71
Ethyl 2-bromoacetateEthyl propiolateDiethyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate75
2-Bromo-1-(naphthalen-1-yl)ethan-1-oneEthyl propiolateEthyl 3-(naphthoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate72
2-Bromo-1-(4-nitrophenyl)ethan-1-oneEthyl propiolateEthyl 3-(4-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate63

Role of Catalysts in Driving MCR Pathways

Base-Mediated Ylide Generation: The most critical "promoter" in these reactions is the base used to generate the ylide from the isoquinolinium salt. While strong bases can be used, many procedures employ mild bases or acid scavengers. For example, 1,2-epoxypropane is used both as a solvent and as a base, as it irreversibly scavenges the HBr formed during the ylide generation, driving the equilibrium forward. mdpi.com Similarly, inorganic bases like sodium bicarbonate (NaHCO₃) are used to facilitate the initial quaternization and subsequent elimination to form the ylide in one pot. nih.gov

Transition-Metal Catalysis in Related Systems: While often not required for the cycloaddition of pre-formed ylides, transition metals, particularly copper, play a role in related MCRs for N-fused heterocycles. organic-chemistry.orgresearchgate.net For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known modification of the Huisgen reaction that proceeds through a stepwise mechanism and offers excellent regioselectivity. organic-chemistry.org Copper and palladium catalysts have also been employed in tandem reactions that couple different fragments before a final cyclization to form indolizine-type structures. organic-chemistry.org In some MCRs leading to complex heterocycles, Lewis acids (e.g., AgBF₄, SnCl₄) can catalyze condensation steps by activating carbonyl groups towards nucleophilic attack, a principle that could be applied to MCRs involving isoquinolinium precursors. nih.gov

For the specific three-component synthesis of pyrrolo[2,1-a]isoquinolines, the reaction is most often thermally driven and base-mediated, with the primary role of additives being the efficient in situ generation of the key 1,3-dipole intermediate.

Dearomatizing Transformations

Dearomatization reactions of this compound involve the disruption of the aromatic isoquinolinium core to form non-aromatic products. A key pathway to achieve this is through the formation of an isoquinolinium ylide intermediate. The methylene protons of the N-(2-ethoxy-2-oxoethyl) group are acidic due to the adjacent positively charged nitrogen and the carbonyl group, allowing for deprotonation by a strong base to form a stabilized ylide. This ylide can then undergo various dearomatizing cycloaddition reactions.

For instance, in the presence of suitable dipolarophiles, the ylide can participate in [3+2] cycloaddition reactions. academie-sciences.frnsc.ru This process involves the three-atom dipole of the ylide reacting with a two-atom component (the dipolarophile, such as an activated alkene or alkyne) to construct a five-membered ring, leading to the formation of fused heterocyclic systems and the loss of aromaticity in the isoquinoline ring. The reaction pathway is influenced by the nature of the dipolarophile. academie-sciences.fr While terminal alkynes might lead to complex reaction mixtures, activated alkenes can result in the formation of dihydropyrrolo[2,1-a]isoquinoline derivatives. academie-sciences.fr

Nucleophilic Addition and Substitution Reactions on the Isoquinolinium Core

The electron-deficient nature of the isoquinolinium ring, particularly at the C1 position, makes it a prime target for nucleophilic attack. This leads to the formation of 1,2-dihydroisoquinoline (B1215523) derivatives, which are often more stable than their parent isoquinolinium salt.

A common class of nucleophiles used in these transformations are hydride reagents, such as sodium borohydride (B1222165) (NaBH₄). The reduction of the C=N bond of the isoquinolinium salt by NaBH₄ proceeds via the nucleophilic addition of a hydride ion to the C1 position, resulting in the formation of a 1,2-dihydroisoquinoline. pressbooks.publibretexts.orgorganic-chemistry.org

Organometallic reagents, including Grignard reagents (RMgX) and organolithium compounds (RLi), are potent carbon nucleophiles that readily add to the isoquinolinium core. pressbooks.publibretexts.orglibretexts.orglumenlearning.comdalalinstitute.comlibretexts.orgyoutube.comlibretexts.org The reaction involves the attack of the carbanionic component of the organometallic reagent at the C1 position, yielding 1-substituted-1,2-dihydroisoquinoline derivatives. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl substituents at this position.

The general mechanism for these nucleophilic additions involves the attack of the nucleophile on the electrophilic C1 carbon of the isoquinolinium ring, leading to a tetrahedral intermediate which then results in the stable 1,2-dihydroisoquinoline product.

Table 1: Nucleophilic Addition Reactions on this compound
NucleophileReagent ExampleProduct TypeGeneral Product Structure
HydrideSodium borohydride (NaBH₄)1,2-Dihydroisoquinoline1,2-Dihydroisoquinoline

2-(2-Ethoxy-2-oxoethyl)-1,2-dihydroisoquinoline

Grignard ReagentMethylmagnesium bromide (CH₃MgBr)1-Methyl-1,2-dihydroisoquinoline derivative1-Methyl-1,2-dihydroisoquinoline derivative

2-(2-Ethoxy-2-oxoethyl)-1-methyl-1,2-dihydroisoquinoline

Organolithium Compoundn-Butyllithium (n-BuLi)1-Butyl-1,2-dihydroisoquinoline derivative1-Butyl-1,2-dihydroisoquinoline derivative

1-Butyl-2-(2-ethoxy-2-oxoethyl)-1,2-dihydroisoquinoline

Rearrangement Processes

Quaternary ammonium (B1175870) salts, such as this compound, are known to undergo characteristic rearrangement reactions in the presence of a strong base. These processes typically proceed through the formation of an ylide intermediate, followed by an intramolecular migration of a substituent.

One such potential rearrangement is the Stevens rearrangement , a pressbooks.pubwikipedia.org-sigmatropic shift. wikipedia.orgrsc.orgresearchgate.netnih.govrsc.org Upon treatment with a strong base, the isoquinolinium salt can form an ylide. In a subsequent step, the benzyl-like C1 atom of the isoquinoline ring could migrate from the nitrogen to the adjacent carbanionic center of the ylide, leading to a rearranged, non-aromatic product. The reaction mechanism is complex and can involve either a concerted pathway or a stepwise radical pair or ion pair intermediate.

Another possible rearrangement is the Sommelet-Hauser rearrangement , which is a wikipedia.orgwikipedia.org-sigmatropic shift. wikipedia.org This rearrangement is typically observed for benzylic quaternary ammonium salts. For this compound, if the isoquinoline ring contains appropriate substituents, a formal deprotonation and subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement could occur, leading to a substituted isoquinoline derivative with the substituent migrated to the aromatic ring. This pathway competes with the Stevens rearrangement.

Table 2: Potential Rearrangement Reactions of this compound
RearrangementKey IntermediateGeneral Transformation
Stevens RearrangementIsoquinolinium ylide pressbooks.pubwikipedia.org-migration of a group from the nitrogen to the ylidic carbon
Sommelet-Hauser RearrangementIsoquinolinium ylide wikipedia.orgwikipedia.org-sigmatropic shift leading to ring substitution

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For a molecule such as 2-(2-Ethoxy-2-oxoethyl)isoquinolinium, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a comprehensive picture of its atomic framework.

Application of ¹H and ¹³C NMR for Complex Product Structure Elucidation

The ¹H and ¹³C NMR spectra of this compound provide the initial and most crucial pieces of structural information. The positive charge on the nitrogen atom in the isoquinolinium ring significantly influences the chemical shifts of the adjacent protons and carbons, causing them to resonate at a lower field (higher ppm) compared to neutral isoquinoline (B145761). mmsl.cz

The ¹H NMR spectrum is expected to show distinct signals for the protons of the isoquinolinium core and the ethoxycarbonylmethyl substituent. The protons on the isoquinolinium ring, particularly those closest to the quaternary nitrogen (H-1 and H-3), would be the most deshielded. The methylene (B1212753) protons of the ethyl group (O-CH₂) and the methylene protons adjacent to the nitrogen (N-CH₂) would appear as quartets and singlets, respectively, with their chemical shifts influenced by the neighboring electron-withdrawing groups. The terminal methyl protons of the ethyl group would appear as a triplet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbons of the isoquinolinium ring, especially C-1 and C-3, are expected to have significantly downfield chemical shifts due to the quaternization of the nitrogen atom. The carbonyl carbon of the ester group would also be readily identifiable by its characteristic chemical shift in the range of 160-170 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data are predicted based on known values for structurally similar isoquinolinium salts and ethyl esters. mmsl.cznih.govazom.com

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-1~9.5 (s)C-1: ~150
H-3~8.5 (d)C-3: ~138
H-4~8.0 (d)C-4: ~128
H-5~8.2 (d)C-5: ~130
H-6~7.8 (t)C-6: ~127
H-7~7.9 (t)C-7: ~135
H-8~8.3 (d)C-8: ~129
N-CH₂~5.5 (s)N-CH₂: ~58
C=O-C=O: ~165
O-CH₂~4.3 (q)O-CH₂: ~62
CH₃~1.3 (t)CH₃: ~14
C-4a-C-4a: ~136
C-8a-C-8a: ~130

Utilization of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments are indispensable for establishing the connectivity between atoms. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons on the isoquinolinium ring (e.g., H-3 with H-4, H-5 with H-6, H-6 with H-7, and H-7 with H-8). It would also confirm the coupling between the methylene and methyl protons of the ethyl group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). The HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to. This allows for the unambiguous assignment of the carbon signals for all protonated carbons in the molecule. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons that are two or three bonds apart (and sometimes four). researchgate.net HMBC is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the N-CH₂ protons to the C-1 and C-3 carbons of the isoquinolinium ring, as well as to the carbonyl carbon of the ester.

Correlations from the H-1 proton to C-3 and C-8a.

Correlations from the protons of the ethyl group to the carbonyl carbon.

Probing Conformational Dynamics via Dynamic NMR Spectroscopy

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. mdpi.com In the case of this compound, restricted rotation around the N-CH₂ bond could potentially be observed at low temperatures. If the rotation is slow enough, the two methylene protons could become diastereotopic and exhibit separate signals in the ¹H NMR spectrum. By analyzing the changes in the line shape of these signals as a function of temperature, the energy barrier for this rotational process could be determined.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement.

Precision Mass Determination for Molecular Formula Validation

The molecular formula of the this compound cation is C₁₃H₁₄NO₂⁺. HRMS can measure the mass of this ion with a high degree of accuracy (typically to within 5 ppm). This precise mass measurement allows for the unambiguous determination of the elemental composition, distinguishing it from other ions with the same nominal mass. The calculated exact mass for [C₁₃H₁₄NO₂]⁺ is 216.1019.

Table 2: HRMS Data for this compound Cation Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element.

Ion Formula Calculated Exact Mass (m/z)
[C₁₃H₁₄NO₂]⁺216.1019

Analysis of Fragmentation Patterns for Structural Confirmation

In addition to providing a precise mass, tandem mass spectrometry (MS/MS) experiments can be used to fragment the parent ion and analyze the resulting fragment ions. The fragmentation pattern provides valuable structural information that can be used to confirm the proposed structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of the ethyl group: Cleavage of the C-O bond of the ester could result in the loss of an ethyl radical, followed by the loss of carbon monoxide to yield an ion corresponding to the N-methylisoquinolinium cation.

Loss of the entire ethoxycarbonylmethyl group: Cleavage of the N-C bond could lead to the formation of an isoquinoline fragment ion.

Fragmentation of the isoquinolinium ring: The isoquinolinium ring itself can undergo characteristic fragmentation, although this is often less favorable than the cleavage of the substituent chain.

The observed fragmentation pattern in the MS/MS spectrum would provide strong evidence to support the connectivity established by NMR spectroscopy.

X-ray Crystallography

Determination of Solid-State Molecular Structures and Absolute Configuration

The determination of the solid-state molecular structure of a compound like this compound bromide would be achieved through single-crystal X-ray diffraction. This technique would precisely map the atomic positions within the crystal lattice, yielding accurate bond lengths, bond angles, and torsion angles.

For the this compound cation, key structural parameters that would be determined include:

The planarity of the isoquinolinium ring system.

The bond lengths and angles of the ester functional group (-COOEt).

The conformation of the ethoxy-oxoethyl side chain relative to the isoquinolinium ring.

The absolute configuration of a chiral center can be determined using X-ray crystallography, often by referencing an internal chiral center with a known configuration or through the anomalous dispersion of X-rays, known as the Flack parameter. However, the this compound cation itself is achiral. Therefore, its crystals would belong to a centrosymmetric or a non-centrosymmetric space group that does not imply enantiomorphism.

Hypothetical Crystallographic Data Table

Below is a hypothetical table representing the kind of data that would be obtained from a single-crystal X-ray diffraction experiment.

ParameterHypothetical Value
Chemical FormulaC13H14NO2+
Formula Weight216.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)14.0
c (Å)9.2
β (°)105.5
Volume (ų)1150
Z (molecules/unit cell)4

Insights into Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure would reveal how the this compound cations and their counter-anions (e.g., bromide) are arranged in the solid state. This packing is governed by various intermolecular forces.

Key interactions would likely include:

Ion-Pairing: Strong electrostatic interactions between the positively charged nitrogen of the isoquinolinium ring and the negatively charged counter-ion.

Hydrogen Bonding: Although lacking strong hydrogen bond donors, weak C-H···O and C-H···Br hydrogen bonds would likely be significant. The oxygen atoms of the ester carbonyl and ether linkage are potential acceptors, as are the bromide anions.

π-π Stacking: The planar aromatic isoquinolinium rings could stack on top of each other, contributing to crystal stability through π-π interactions.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a crucial tool for identifying the functional groups within a molecule and probing its conformational states. While specific, dedicated IR and Raman spectra for this compound are not widely published, the expected characteristic signals can be predicted based on the functional groups present.

Identification of Characteristic Functional Group Signatures

The infrared (IR) and Raman spectra of this compound would be dominated by signals corresponding to its isoquinolinium core and the ethyl ester side chain.

Expected Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretching1730 - 1750
C-O (Ester)Stretching1150 - 1250
C=N (in-ring)Stretching1620 - 1680
C=C (Aromatic)Stretching1450 - 1600
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic, CH₂)Asymmetric Stretching~2980
C-H (Aliphatic, CH₂)Symmetric Stretching~2870
C-H (Aromatic)Out-of-plane Bending700 - 900

The most prominent and easily identifiable peak in the IR spectrum would be the strong absorption from the ester carbonyl (C=O) stretch. The aromatic region would show a series of sharper peaks corresponding to the C=C and C=N stretching vibrations of the isoquinolinium ring.

Investigation of Molecular Vibrations and Conformational States

The flexibility of the ethoxy-oxoethyl side chain allows for different conformational states (rotamers), primarily due to rotation around the N-CH₂ and CH₂-C=O single bonds. These different conformations could potentially be observed as subtle shifts or the appearance of new, weak bands in the vibrational spectra, especially at low temperatures.

Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental spectroscopy. These calculations can predict the vibrational frequencies for different stable conformers. By comparing the calculated spectra with the experimental data, a more detailed understanding of the dominant conformation in the solid state or in solution can be achieved. For instance, the exact frequency of the C=O stretch can be sensitive to the local electronic environment, which is influenced by the molecule's conformation.

Computational and Theoretical Investigations of 2 2 Ethoxy 2 Oxoethyl Isoquinolinium

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, often based on Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.org It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the highest-energy orbital containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. libretexts.org Conversely, the LUMO, as the lowest-energy empty orbital, represents the molecule's capacity to act as an electrophile or electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org

For the 2-(2-Ethoxy-2-oxoethyl)isoquinolinium cation, one would expect the positive charge on the isoquinolinium ring to significantly lower the energies of its molecular orbitals, including the LUMO. This would make the cation a potent electrophile, susceptible to attack by nucleophiles.

As a direct computational analysis of the target cation is unavailable, we can examine the results for a related neutral compound, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, which has been studied using DFT at the B3LYP/6-311G(d,p) level. nih.gov For this molecule, the HOMO and LUMO are primarily located across the quinoline (B57606) ring system. nih.gov The calculated energies provide a tangible example of the data obtained from FMO analysis.

Table 1: Illustrative Frontier Molecular Orbital Energies of a Related Quinolone Derivative

Molecular Orbital Energy (eV)
HOMO -6.1141
LUMO -1.9050
HOMO-LUMO Gap (ΔE) 4.2091

Data sourced from a DFT study on ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate. nih.gov

The analysis of the target cation would similarly identify the spatial distribution and energy levels of its frontier orbitals, providing a quantitative basis for predicting its reactivity towards various chemical partners.

Analysis of Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the three-dimensional charge distribution of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas, while regions of positive potential (colored blue) indicate electron-poor areas.

For the this compound cation, the formal positive charge is localized on the nitrogen atom of the isoquinoline (B145761) ring. However, due to resonance, this positive charge is delocalized across the aromatic system. A computational analysis would reveal significant positive electrostatic potential around the isoquinolinium core, particularly at the C1 and C3 positions, which are known to be reactive sites in isoquinolinium salts. mdpi.com The carbonyl oxygen atoms of the ethoxy-oxoethyl group would, in contrast, exhibit negative electrostatic potential, indicating their nucleophilic character. This information is critical for predicting how the molecule will interact with other polar molecules, ions, or biological receptors.

Elucidation and Validation of Reaction Mechanisms

Computational chemistry provides powerful tools for exploring the pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Computational Determination of Transition States and Activation Energies

To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.

For reactions involving this compound, such as its reaction with nucleophiles, computational studies would model the approach of the nucleophile to the electrophilic isoquinolinium ring. rsc.org By calculating the energies of the reactants, the transition state, and the products, a detailed energy profile for the reaction can be constructed. For example, in the addition of a nucleophile to the C1 position, the calculation would model the bond-forming process and determine the associated activation barrier.

Table 2: Hypothetical Activation Energies for Nucleophilic Addition

Reaction Pathway Nucleophile Activation Energy (Ea) (kJ/mol)
Path A: Addition at C1 Hydroxide Data not available
Path B: Addition at C3 Methoxide Data not available

This table illustrates the type of data that would be generated from a computational study of the reactivity of this compound. Specific values require dedicated calculations.

These calculations would clarify which reaction pathways are kinetically favored and provide a theoretical basis for experimental observations.

Theoretical Prediction of Regioselectivity and Stereoselectivity

When a reaction can yield multiple constitutional isomers (regioisomers) or stereoisomers, computational chemistry can predict the likely outcome. Regioselectivity is often governed by the relative activation energies of the competing pathways. The reaction will preferentially proceed via the transition state with the lower activation energy.

In the case of nucleophilic addition to the this compound cation, attack could potentially occur at different positions on the isoquinolinium ring. By calculating the activation energies for addition at each possible site, the regioselectivity can be predicted.

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be investigated. For example, in cycloaddition reactions involving related isoquinolinium salts, the formation of specific stereoisomers has been observed. documentsdelivered.com Theoretical calculations can model the different transition states leading to the various stereochemical outcomes (e.g., endo vs. exo products in a Diels-Alder reaction). wikipedia.org The relative energies of these diastereomeric transition states determine the predicted stereoselectivity of the reaction.

Conformational Landscape Analysis and Molecular Dynamics Simulations

Molecules are not static entities but are in constant motion. The this compound cation possesses several single bonds around which rotation can occur, leading to different spatial arrangements, or conformations. Conformational analysis aims to identify the stable, low-energy conformations and the energy barriers for interconversion between them.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. nih.gov An MD simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.gov For the title compound, an MD simulation could reveal the preferred orientation of the ethoxy-oxoethyl substituent relative to the isoquinolinium ring and the flexibility of the side chain. This information is particularly valuable for understanding how the molecule might fit into a constrained environment, such as the active site of an enzyme. The stability of protein-ligand complexes is often assessed using MD simulations to analyze fluctuations and conformational changes during their interaction. nih.gov

Theoretical Studies of Electronic Transition Energy Profiles

Theoretical and computational chemistry, particularly through methods like Time-Dependent Density Functional Theory (TD-DFT), provides significant insights into the electronic transition properties of molecules such as this compound. uci.eduarxiv.org These computational approaches are instrumental in calculating excited-state properties and predicting electronic absorption spectra, offering a molecular-level understanding of the transitions between electronic states. uci.eduresearchgate.netresearchgate.net The accuracy of TD-DFT in reproducing excitation energies allows for a reliable analysis of a molecule's electronic behavior. researchgate.net

The electronic transitions in this compound are primarily governed by the aromatic isoquinolinium core. The substitution at the nitrogen atom influences these transitions. To understand the electronic profile of the substituted compound, it is instructive to first consider the electronic transitions of the parent isoquinoline molecule.

A detailed study of the gas-phase absorption spectrum of isoquinoline, supported by DFT calculations, has identified several valence and Rydberg transitions. rsc.org The primary valence transitions are typically of the π → π* and n → π* type. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system, while n → π* transitions involve the promotion of an electron from a non-bonding orbital (associated with the nitrogen heteroatom) to an antibonding π* orbital. rsc.org

In the case of this compound, the electron-withdrawing character of the ester-containing substituent is expected to lower the energy of the π* orbitals of the isoquinolinium ring system. This, in turn, would likely lead to a bathochromic (red) shift in the π → π* absorption bands compared to unsubstituted isoquinoline. The quaternization of the nitrogen atom also eliminates the n → π* transitions that are present in the neutral isoquinoline molecule, as the non-bonding electrons of the nitrogen are now involved in the covalent bond with the substituent. rsc.org

Computational studies on substituted quinolines have demonstrated that different substituents lead to varied changes in the geometric and electronic structures, which directly impacts the absorption and emission spectra. researchgate.net For this compound, theoretical calculations would typically predict the energies and oscillator strengths of the principal electronic transitions. The lowest energy transition is expected to be a HOMO → LUMO transition, corresponding to a π → π* excitation within the isoquinolinium ring.

A summary of the theoretically calculated valence electronic transitions for the parent isoquinoline molecule in the gas phase is presented below. These values serve as a baseline for understanding the transitions in its substituted derivatives.

TransitionVertical Transition Energy (eV) rsc.orgOscillator Strength (f) rsc.org
1¹A'' (nπ)3.96-
2¹A' (ππ)3.960.003
3¹A' (ππ)4.750.124
4¹A' (ππ)5.400.283
5¹A' (ππ)6.220.817
6¹A' (ππ)6.470.125
7¹A' (ππ)6.630.835
8¹A' (ππ)6.950.320

Methodological Applications and Advanced Functionalizations in Organic Synthesis

Catalytic Roles of Isoquinolinium Scaffolds

Emerging Concepts in Organocatalysis

Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, has seen the emergence of isoquinolinium salts as key intermediates in asymmetric transformations. mdpi.comwikipedia.org While direct catalytic applications of 2-(2-Ethoxy-2-oxoethyl)isoquinolinium are not extensively documented, the in situ generation of structurally similar isoquinolinium salts from isoquinolines and acyl or carboxyalkyl chlorides is a pivotal step in several organocatalytic reactions. mdpi.com These reactions often involve the enantioselective nucleophilic dearomatization of the isoquinoline (B145761) ring. mdpi.com

A notable example is the Reissert-type addition of silyl ketene acetals to isoquinolinium salts, where a chiral thiourea catalyst orchestrates the enantioselectivity. mdpi.com The isoquinolinium salt, formed in situ, acts as an electrophile, and its reaction with the nucleophile is guided by the chiral organocatalyst. mdpi.com This methodology has been extended to include other nucleophiles like silyl dialkyl phosphites and N-tert-butyl hydrazones, leading to a variety of chiral dihydroisoquinoline derivatives. mdpi.com Although not the primary catalyst, the isoquinolinium moiety is a crucial substrate that is activated for asymmetric functionalization by the organocatalyst.

Applications in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. tcichemicals.comijstr.orgoperachem.com The catalysts employed in PTC are typically quaternary ammonium (B1175870) or phosphonium salts that can transport an anion from the aqueous phase to the organic phase, where the reaction with an organic substrate occurs. tcichemicals.comoperachem.com

As a quaternary ammonium salt, this compound possesses the fundamental structural requirements to function as a phase-transfer catalyst. The lipophilic isoquinolinium core can facilitate its solubility in the organic phase, while the positive charge on the nitrogen atom enables it to pair with an anion from the aqueous phase. However, specific examples detailing the use of this compound as a phase-transfer catalyst in the scientific literature are not widespread. The efficiency of a phase-transfer catalyst is dependent on various factors, including the nature of the alkyl substituents on the nitrogen atom, which influences its lipophilicity and, consequently, its distribution between the two phases. operachem.com

Function as a Reagent in Analytical Chemistry

Development of Isotope Labeling Reagents for Mass Spectrometry-Based Profiling

Isotope labeling is a widely used technique in quantitative mass spectrometry for the relative and absolute quantification of molecules in complex samples. While various reagents have been developed for this purpose, there is no specific information available in the reviewed literature on the use of this compound as an isotope labeling reagent for mass spectrometry-based profiling.

Derivatization Strategies for Enhanced Chromatographic Detection

Chemical derivatization is a common strategy in chromatography to improve the analytical properties of analytes, such as their volatility, thermal stability, or detectability. For instance, in High-Performance Liquid Chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore into the analyte molecule to enhance its UV-Vis or fluorescence detection. sigmaaldrich.comthermofisher.com This is particularly useful for compounds that lack a native chromophore. sigmaaldrich.com

Aliphatic amines, for example, are often derivatized with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (OPA) before HPLC analysis to render them detectable by UV or fluorescence detectors. thermofisher.comresearchgate.netresearchgate.net While this compound contains a UV-active isoquinolinium core, its application as a derivatization reagent for enhancing chromatographic detection of other molecules is not described in the available literature.

Sophisticated Functionalization Strategies for Derived Heterocycles

The isoquinolinium salt, this compound, and its derivatives are valuable precursors for the synthesis of more complex heterocyclic systems. The presence of the electron-withdrawing ester group and the positive charge on the isoquinolinium ring activates the molecule for nucleophilic attack, leading to a variety of functionalized dihydroisoquinolines.

A key synthetic strategy involves the 1,2-addition of nucleophiles to the C=N double bond of the isoquinolinium ring. mdpi.com This approach has been successfully employed to synthesize a range of novel 1,2-disubstituted 1,2-dihydroisoquinolines. mdpi.com For instance, the reaction of 3-ethoxycarbonyl-2-ethoxycarbonylmethyl isoquinolinium bromide, a close analog of the title compound, with various nucleophiles provides access to functionalized dihydroisoquinoline derivatives. mdpi.com

Table 1: Examples of Nucleophilic Addition to Isoquinolinium Salts

NucleophileProduct TypeReference
Organolithium reagents1-Alkyl/Aryl-1,2-dihydroisoquinolines mdpi.com
Alcoholates1-Alkoxy-1,2-dihydroisoquinolines mdpi.com
Borohydride (B1222165) reagents1,2-Dihydroisoquinolines mdpi.com

Another sophisticated functionalization strategy is the C-4 alkylation of isoquinolines. A metal- and activating group-free method has been developed for the C-4 alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile. acs.org This reaction proceeds through a temporary dearomatization of the isoquinoline ring. acs.org While this method does not directly start from a pre-formed isoquinolinium salt, it highlights a modern approach to functionalize the isoquinoline core at a different position.

Furthermore, dearomative periphery modification strategies have been reported for the transformation of quinolinium salts, a related class of compounds, into structurally complex polycyclic systems. acs.org These transformations demonstrate the potential of N-activated azaarenes to undergo complex, diastereoselective functionalizations.

Post-Cycloaddition Chemical Modifications

The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, readily assembled through the 1,3-dipolar cycloaddition of the ylide derived from this compound, serves as a versatile platform for further functionalization. Researchers have explored various chemical modifications of these cycloadducts to access novel derivatives with potentially enhanced biological activities or to construct more complex molecular architectures. These transformations often target the electron-rich pyrrole (B145914) ring or other reactive sites within the molecule.

One notable strategy involves the direct functionalization of the pyrrolo[2,1-a]isoquinoline core. For instance, electrophilic substitution reactions can be employed to introduce a range of substituents. A study demonstrated that the combination of hydrobromic acid (HBr), tetramethylene sulfoxide (TMSO), and hexafluoroisopropanol (HFIP) can be utilized for the modification of pyrrolo[2,1-a]isoquinoline derivatives. In these reactions, HBr acts as the bromine source for bromination, while TMSO serves as an oxidant. This system also facilitates oxidative dimerization and sulfenylation, showcasing the potential for diverse functionalization. researchgate.net

Moreover, the cycloadducts can undergo further transformations to construct highly functionalized molecules. nih.gov The inherent reactivity of the pyrrolo[2,1-a]isoquinoline system allows for a range of synthetic manipulations, leading to structurally complex molecules that incorporate this privileged framework. researchgate.net These modifications are crucial for exploring the structure-activity relationships of this class of compounds and for developing new therapeutic agents. nih.gov

The following table summarizes selected post-cycloaddition modifications performed on pyrrolo[2,1-a]isoquinoline derivatives:

Reaction TypeReagents/ConditionsOutcome
BrominationHBr/TMSO/HFIPIntroduction of bromine atom(s) onto the pyrrolo[2,1-a]isoquinoline core
DimerizationTMSO/HFIPFormation of dimeric structures through oxidative coupling
SulfenylationHBr/TMSO/HFIPIntroduction of a sulfur-containing functional group

Asymmetric Synthesis Methodologies Employing Isoquinolinium Intermediates

A significant advancement in the application of this compound and related species lies in the development of catalytic asymmetric 1,3-dipolar cycloaddition reactions. These methodologies enable the enantioselective synthesis of chiral pyrrolidine-containing heterocycles, which are prevalent motifs in numerous biologically active natural products and pharmaceuticals. The core principle involves the use of a chiral catalyst to control the stereochemical outcome of the cycloaddition between the isoquinolinium ylide and a dipolarophile.

Several research groups have successfully designed and implemented chiral catalyst systems for this purpose. A prominent approach utilizes chiral metal-ligand complexes to orchestrate the enantioselective cycloaddition. For example, a chiral N,N'-dioxide-Y(OTf)₃ complex has been effectively used as a catalyst in an asymmetric three-component 1,3-dipolar cycloaddition of 3,4-dihydroisoquinolines, bromoacetates (precursors to the isoquinolinium ylide), and α,β-unsaturated pyrazole amides. This method affords hexahydropyrrolo-isoquinolines in good yields with excellent diastereoselectivities and enantioselectivities. researchgate.net

Another powerful catalytic system involves the use of a chiral π–Cu(II) complex. This catalyst has been shown to be highly effective in the dearomative (3+2) cycloaddition reaction between isoquinolinium ylides and various enamides, including α,β–γ,δ-dienamides and an α,β–γ,δ–ε,ζ-trienamide. The reaction proceeds with high site-selectivity, exo/endo-selectivity, and enantioselectivity, providing access to pyrroloisoquinoline derivatives with multiple chiral centers. researchgate.net This method is applicable to a broad range of substrates, including those with low intrinsic reactivity. researchgate.net

The development of these catalytic asymmetric methods represents a significant step forward, as it allows for the efficient construction of optically active pyrrolo[2,1-a]isoquinoline derivatives. The ability to control the absolute stereochemistry of these molecules is of paramount importance for their application in medicinal chemistry and drug discovery.

The table below highlights key features of selected asymmetric synthesis methodologies:

Chiral Catalyst SystemDipolarophileProductStereoselectivity
Chiral N,N'-dioxide-Y(OTf)₃ complexα,β-Unsaturated pyrazole amidesHexahydropyrrolo-isoquinolinesExcellent diastereo- and enantioselectivities
Chiral π–Cu(II) complexEnamides, Dienamides, TrienamidePyrroloisoquinoline derivativesHigh site-, exo/endo-, and enantioselectivity

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways and Reactivity Patterns

The core structure of 2-(2-Ethoxy-2-oxoethyl)isoquinolinium, upon deprotonation, forms a stabilized ylide. This reactive intermediate is primed for a variety of transformations, with cycloaddition reactions being a particularly promising area of future investigation.

Building upon the known reactivity of isoquinolinium ylides in [3+2] cycloadditions to form pyrrolo[2,1-a]isoquinoline (B1256269) derivatives wikipedia.org, a significant future direction lies in exploring more complex and tandem cycloaddition sequences. Research into unique [3+2]–[4+2]–[3+2] cycloaddition cascades, which can generate intricate polycyclic systems with multiple stereocenters in a single operation, is a frontier in this field rsc.org. The isoquinolinium ylide derived from this compound could serve as a versatile three-carbon dipole in these reactions.

Furthermore, the exploration of higher-order cycloadditions, such as [8+2] cycloadditions with electron-deficient partners like ynals, presents an exciting opportunity to construct novel eight-membered ring systems fused to the isoquinoline (B145761) core ucj.org.ua. The reactivity of the ylide can also be directed towards dearomative cycloaddition reactions, a powerful strategy for accessing three-dimensional molecular architectures from flat aromatic systems mdpi.com. Investigating the dearomatizing potential of the ylide from this compound with various dienophiles could lead to the synthesis of novel spirocyclic and fused heterocyclic frameworks wikipedia.org.

Beyond cycloadditions, the nucleophilic character of the ylide can be exploited in other reaction types. Michael additions to electron-deficient alkenes and alkynes are a known reaction pathway for related ylides and could be further explored with a wider range of acceptors nih.gov. The development of novel multicomponent reactions, where the isoquinolinium salt acts as a key building block, is another fertile ground for research, potentially leading to the rapid assembly of complex molecular scaffolds researchgate.net.

Design and Development of Chiral Catalysts

The synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry. The development of chiral catalysts for reactions involving this compound and its corresponding ylide is a critical area for future research.

Asymmetric catalysis of cycloaddition reactions is a particularly promising avenue. The use of chiral Lewis acids to control the stereochemical outcome of [3+2] cycloadditions of isoquinolinium ylides has been demonstrated with chiral copper(II) complexes mdpi.com. Future work could focus on designing and screening a broader range of chiral ligands and metal catalysts to improve the enantioselectivity and expand the substrate scope of these reactions. For instance, chiral π–Cu(II) complexes have shown high efficacy in site-, exo/endo-, and enantioselective dearomative (3+2) cycloadditions of isoquinolinium ylides with various enamides mdpi.com.

Another approach involves the use of chiral organocatalysts. Chiral phosphines have been successfully employed in asymmetric annulation reactions, and their potential to catalyze reactions with isoquinolinium ylides warrants investigation google.com. The development of bifunctional catalysts, which can activate both the ylide and the reaction partner, could also lead to significant improvements in stereocontrol.

The synthesis of axially chiral isoquinolones has been achieved through nickel-catalyzed denitrogenative transannulation nih.gov. This highlights the potential of transition metal catalysis in generating chirality centered on the isoquinoline framework itself. Future research could explore the asymmetric synthesis of novel chiral compounds derived from this compound using similar catalytic systems. The design of stable chiral aminosulfonium ylides through copper-catalyzed enantioselective carbene transfer reactions also provides a conceptual blueprint for developing stable chiral ylides from isoquinolinium precursors nih.gov.

Integration with Flow Chemistry and Automated Synthesis Techniques

The translation of novel chemical reactions from the laboratory to industrial-scale production often benefits from the adoption of modern synthesis technologies. The integration of reactions involving this compound with flow chemistry and automated synthesis platforms represents a significant area for future development.

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for higher yields and purities. The synthesis of isoquinoline and quinoline (B57606) derivatives has already been successfully demonstrated in continuous flow systems amerigoscientific.comru.nlgoogle.com. Future research should focus on adapting the synthesis of this compound itself, as well as its subsequent reactions, to flow conditions. This would enable more efficient and scalable production of its derivatives. For instance, the photochemical synthesis of substituted quinolines has been achieved in flow, suggesting that light-induced reactions of the isoquinolinium ylide could also be amenable to this technology google.com.

Automated synthesis platforms, such as SynFini™, are revolutionizing the process of chemical discovery by integrating artificial intelligence for route design with robotic systems for high-throughput reaction screening and execution researchgate.net. Applying these technologies to the chemistry of this compound could rapidly accelerate the discovery of new reaction conditions, catalysts, and derivatives. The automated synthesis of diverse heterocyclic libraries is a well-established field, and including this isoquinolinium salt as a building block could lead to the generation of large compound collections for various applications rsc.org.

Advancements in Theoretical Modeling and Predictive Chemistry

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting reactivity, and guiding the design of new experiments. Future research on this compound will greatly benefit from the application of advanced theoretical modeling techniques.

Density Functional Theory (DFT) calculations have already been used to elucidate the nonconcerted mechanism and explain the regioselectivity of 1,3-dipolar cycloaddition reactions of isoquinolinium ylides rsc.org. Future computational studies could focus on modeling the transition states of various proposed reaction pathways for the ylide derived from this compound. This would provide valuable insights into the factors controlling stereoselectivity and could be used to predict the outcome of reactions with new substrates.

Theoretical modeling can also be instrumental in the design of new chiral catalysts. By calculating the energies of catalyst-substrate complexes and transition states, researchers can rationally design ligands that are more likely to induce high levels of enantioselectivity. The importance of non-covalent interactions in directing the reactivity of ylides has been highlighted in computational studies of aziridinium (B1262131) ylides, and similar investigations could reveal key design principles for controlling the reactivity of the isoquinolinium ylide.

Furthermore, predictive chemistry can be used to estimate the properties of yet-to-be-synthesized derivatives of this compound. For example, DFT can be used to calculate global chemical reactivity descriptors such as chemical hardness and electrophilicity, providing a theoretical basis for comparing the reactivity of different ylide structures mdpi.com. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of new compounds, which is particularly relevant for applications in materials science nih.gov.

Potential for Applications in Advanced Chemical Materials (excluding biological or physical properties)

While isoquinoline derivatives are well-known for their biological activities and photophysical properties, there is a growing interest in their application as building blocks for advanced chemical materials where their chemical reactivity is paramount. Future research should explore the potential of this compound in this domain.

One promising area is the development of novel polymers. The isoquinoline moiety can be incorporated into polymer backbones to create materials with unique properties. For example, poly(isoquinoline)s have been synthesized that exhibit high refractive indices, making them potentially useful in optical applications. The reactive ylide generated from this compound could potentially be used as a monomer or an initiator in polymerization reactions. The chemistry of poly(sulfur ylides), a class of zwitterionic polymers, demonstrates the feasibility of using ylides in polymer synthesis, opening the door for the creation of novel poly(isoquinolinium ylides) with interesting material properties.

The ability of isoquinoline derivatives to act as ligands for metal ions also suggests their potential use in the synthesis of metal-organic frameworks (MOFs). By designing isoquinolinium-based linkers, it may be possible to create novel MOFs with tailored pore sizes and functionalities for applications in catalysis and separation.

Furthermore, the reactivity of the isoquinolinium salt can be harnessed to create functional materials. For instance, the ylide can be used to functionalize surfaces or other materials through covalent bonding. The development of isoquinoline-containing polymers for use as chemosensors for the detection of specific analytes is another area of active research. The chemical versatility of the this compound scaffold makes it an attractive platform for the design and synthesis of a new generation of advanced chemical materials.

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